

Confirming the Structure of 4-Iodopyrazole: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 4-Iodopyrazole

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For researchers and professionals in drug development, unambiguous structural confirmation of heterocyclic compounds like **4-iodopyrazole** is a critical step. This guide provides a comparative analysis of spectroscopic techniques to definitively identify the 4-iodo isomer and distinguish it from other possible substitution patterns. We present experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a clear pathway for structural verification.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **4-iodopyrazole** and its halogenated analogs.

Table 1: ^1H NMR and ^{13}C NMR Chemical Shifts for 4-Halogenated Pyrazoles

Compound	Solvent	^1H NMR (ppm)	^{13}C NMR (ppm)
4-Iodopyrazole	DMSO- d_6	10.00 (N-H), 7.8 (s, 2H, C3-H, C5-H)	59.0 (C4), 139.0 (C3, C5)
4-Bromopyrazole	DMSO- d_6	9.88 (N-H)	93.0 (C4), 136.0 (C3, C5)
4-Chloropyrazole	DMSO- d_6	9.78 (N-H)	110.0 (C4), 134.0 (C3, C5)
4-Fluoropyrazole	DMSO- d_6	9.47 (N-H)	Not specified

Data compiled from multiple sources.[\[1\]](#)

Table 2: Key IR Absorption Frequencies for 4-Halogenated Pyrazoles

Compound	N-H Stretching (cm ⁻¹)
4-Iodopyrazole	3235
4-Bromopyrazole	3255
4-Chloropyrazole	3284
4-Fluoropyrazole	3288
Pyrazole (unsubstituted)	3293

Note: The N-H stretching frequency is influenced by hydrogen bonding.[\[1\]](#)

Table 3: Mass Spectrometry Data for **4-Iodopyrazole**

Technique	Molecular Ion (m/z)	Key Fragments
GC-MS	194	Not specified

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments cited.

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the pyrazole derivative in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition for ¹H NMR:** Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

- Data Acquisition for ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. Ensure the sample is dry.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
- Data Analysis: Identify characteristic absorption bands, paying close attention to the N-H and C-H stretching regions, as well as the fingerprint region.

Mass Spectrometry (MS)

- Sample Introduction: For volatile compounds like **4-iodopyrazole**, Gas Chromatography (GC) is a suitable method for sample introduction and separation.
- Ionization: Electron Ionization (EI) is a common method for generating ions.
- Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern for further structural elucidation.

Comparative Analysis

The position of the iodine atom on the pyrazole ring significantly influences the spectroscopic output.

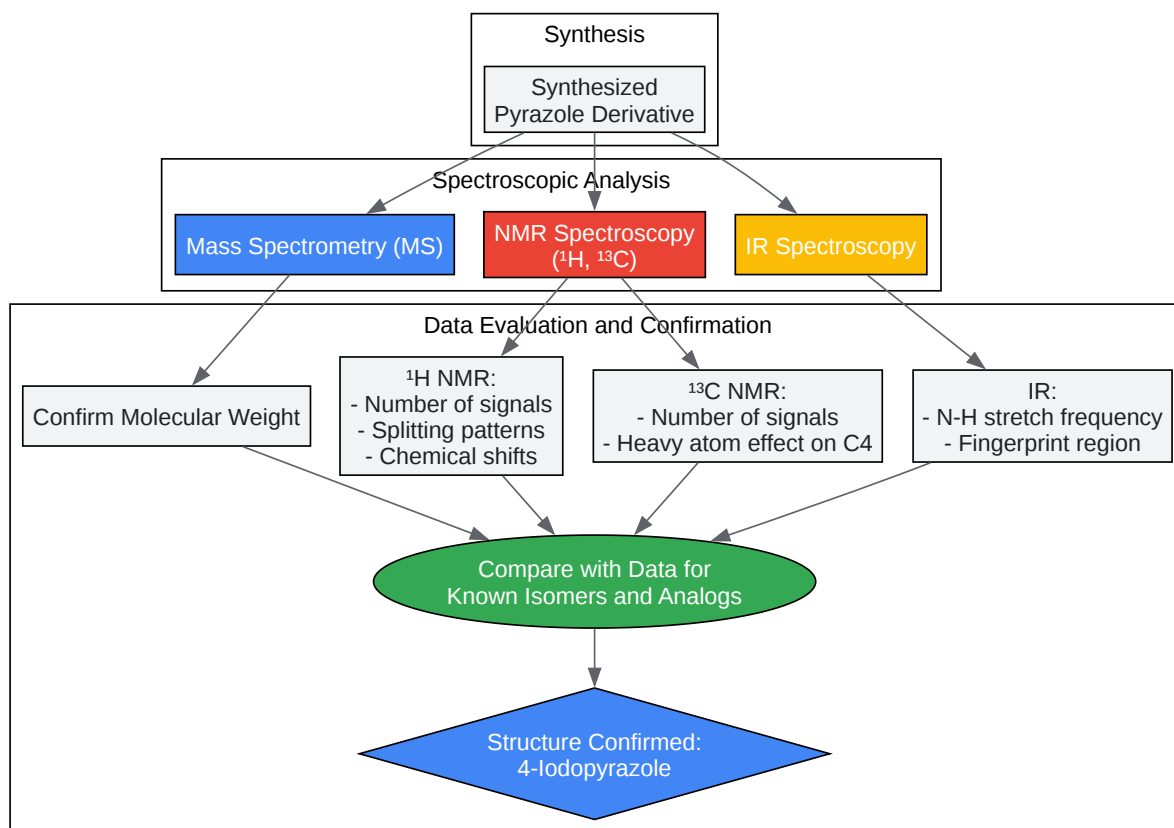
- ^1H NMR: In **4-iodopyrazole**, the protons at the C3 and C5 positions are chemically equivalent, resulting in a single singlet in the aromatic region. In contrast, 3-iodo or 5-

iodopyrazole would show two distinct signals for the ring protons, likely as doublets. The downfield shift of the N-H proton with decreasing halogen electronegativity is a key trend to observe when comparing with other 4-halogenated pyrazoles.^[1]

- ¹³C NMR: The most notable feature in the ¹³C NMR spectrum of **4-iodopyrazole** is the upfield shift of the C4 carbon directly attached to the iodine atom, a phenomenon known as the "heavy atom effect". The C3 and C5 carbons are equivalent and appear as a single peak.
- IR Spectroscopy: The N-H stretching frequency in the IR spectrum is sensitive to the electronic effects of the substituent at the 4-position. A clear trend of decreasing stretching frequency is observed as the halogen becomes less electronegative (F > Cl > Br > I).^[1] This can be a useful diagnostic tool when comparing a series of halogenated pyrazoles.

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic confirmation of the **4-iodopyrazole** structure.



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References

- 1. mdpi.com [mdpi.com]
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